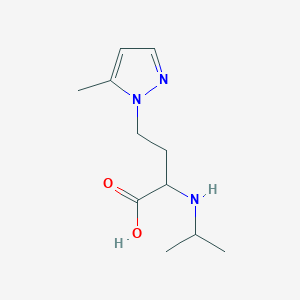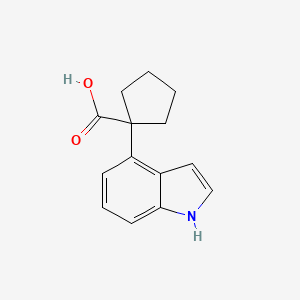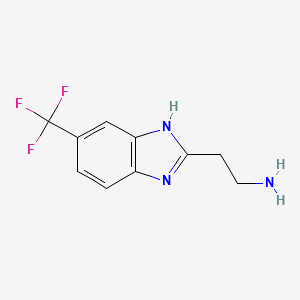
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- is a compound belonging to the benzimidazole class, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method includes the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . Industrial production methods often employ microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods .
Chemical Reactions Analysis
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It targets key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases and apoptosis-regulating proteins . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparison with Similar Compounds
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- can be compared with other benzimidazole derivatives, such as:
2-Benzyl benzimidazole: Known for its opioid activity and potential for abuse.
Piperidine benzimidazolone: Another class of benzimidazole derivatives with distinct pharmacological properties.
The uniqueness of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability .
Properties
CAS No. |
944903-90-6 |
|---|---|
Molecular Formula |
C10H10F3N3 |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3-4,14H2,(H,15,16) |
InChI Key |
RHGJMUALZRVXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
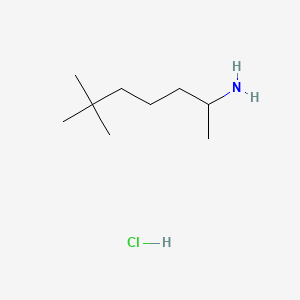
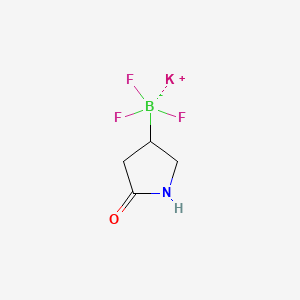
![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
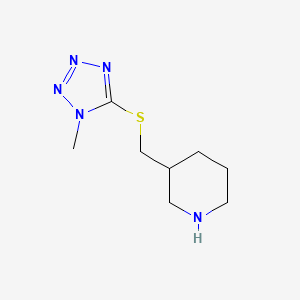
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
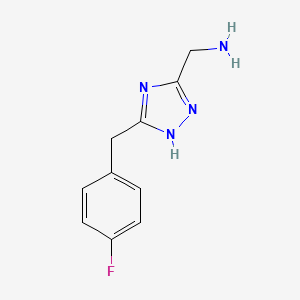
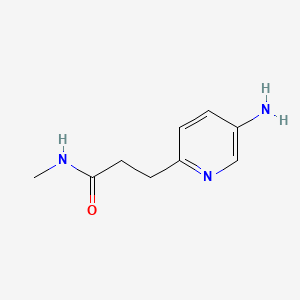
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
